molecular formula C26H26ClN7O9 B10856132 2-(((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-(4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzyl)malonic acid

2-(((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-(4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzyl)malonic acid

Cat. No.: B10856132
M. Wt: 616.0 g/mol
InChI Key: ROWSPNRRBJYDCU-IRJNKLFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 49 involves multiple steps, starting from the reported hit molecule 2, progressing to lead molecule 20, and finally to compound 49 . The synthetic route includes the following key steps:

Industrial production methods for compound 49 would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Compound 49 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound 49 has several scientific research applications, including:

Comparison with Similar Compounds

Compound 49 is unique in its high potency and selectivity as an NT5E inhibitor. Similar compounds include other nucleoside inhibitors of NT5E, such as:

Compared to these similar compounds, compound 49 demonstrates superior efficacy and pharmacokinetic properties, making it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C26H26ClN7O9

Molecular Weight

616.0 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3-ethynyl-3,4-dihydroxyoxolan-2-yl]methoxy]-2-[[4-(2-oxo-1,3-diazinan-1-yl)phenyl]methyl]propanedioic acid

InChI

InChI=1S/C26H26ClN7O9/c1-2-25(41)15(43-20(17(25)35)34-12-30-16-18(28)31-23(27)32-19(16)34)11-42-26(21(36)37,22(38)39)10-13-4-6-14(7-5-13)33-9-3-8-29-24(33)40/h1,4-7,12,15,17,20,35,41H,3,8-11H2,(H,29,40)(H,36,37)(H,38,39)(H2,28,31,32)/t15-,17+,20-,25-/m1/s1

InChI Key

ROWSPNRRBJYDCU-IRJNKLFQSA-N

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O

Canonical SMILES

C#CC1(C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O

Origin of Product

United States

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